3-amino-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid 3-amino-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18770076
InChI: InChI=1S/C29H31NO4/c1-29(2,3)19-14-12-18(13-15-19)16-25(30)26(27(31)32)28(33)34-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-26H,16-17,30H2,1-3H3,(H,31,32)
SMILES:
Molecular Formula: C29H31NO4
Molecular Weight: 457.6 g/mol

3-amino-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid

CAS No.:

Cat. No.: VC18770076

Molecular Formula: C29H31NO4

Molecular Weight: 457.6 g/mol

* For research use only. Not for human or veterinary use.

3-amino-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid -

Specification

Molecular Formula C29H31NO4
Molecular Weight 457.6 g/mol
IUPAC Name 3-amino-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid
Standard InChI InChI=1S/C29H31NO4/c1-29(2,3)19-14-12-18(13-15-19)16-25(30)26(27(31)32)28(33)34-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-26H,16-17,30H2,1-3H3,(H,31,32)
Standard InChI Key YVMKUNOJJNRDQX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)CC(C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name is (2R)-3-amino-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid, reflecting its stereochemical configuration at the second carbon (R-enantiomer) . Its molecular formula is C₂₉H₃₁NO₄, with a molecular weight of 457.56 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Density1.2±0.1 g/cm³
Boiling Point651.5±55.0 °C at 760 mmHg
Flash Point347.8±31.5 °C
Melting PointNot reported
SolubilityOrganic solvents (DMF, DCM)

Stereochemical Configuration

The (R)-configuration at the second carbon ensures compatibility with enzymatic systems and influences peptide folding dynamics. The tert-butyl group at the para position of the phenyl ring enhances steric bulk, improving solubility in non-polar solvents and stability during synthetic procedures.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically begins with L-phenylalanine or its derivatives, followed by sequential modifications:

  • Introduction of the tert-butyl group: Achieved via Friedel-Crafts alkylation or directed ortho-metalation strategies.

  • Fmoc Protection: The amino group is protected using Fmoc chloride in dimethylformamide (DMF) with a base (e.g., sodium carbonate).

  • Carboxylic Acid Activation: The final butanoic acid moiety is generated through hydrolysis of a nitrile or ester intermediate.

Critical Reaction Conditions

  • Temperature: 0–25°C for Fmoc protection to minimize racemization.

  • Solvents: Anhydrous DMF or dichloromethane (DCM) to prevent side reactions.

Industrial-Scale Manufacturing

Large-scale production employs automated peptide synthesizers, optimizing reagent stoichiometry and purification via reverse-phase HPLC. Yields exceeding 85% are reported under optimized conditions.

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group serves as a temporary protective moiety, enabling sequential coupling of amino acids to a resin-bound peptide chain. Its orthogonality to tert-butyl-based protective groups allows for selective deprotection under mild basic conditions (e.g., piperidine).

Advantages Over Boc-Protected Analogs

  • Milder Deprotection: Fmoc removal avoids harsh acidic conditions, preserving acid-sensitive residues.

  • Compatibility with Automated Synthesizers: Fmoc chemistry is the gold standard for high-throughput peptide production.

Stabilization of Peptide Structures

The tert-butylphenyl group induces conformational constraints, stabilizing β-turn structures in peptides. This property is exploited in the design of protease inhibitors and receptor antagonists.

Chemical and Physical Stability

Thermal Degradation

Thermogravimetric analysis (TGA) indicates decomposition onset at ~300°C, consistent with the stability of Fmoc-protected compounds .

Hydrolytic Sensitivity

The Fmoc group is susceptible to base-catalyzed cleavage, necessitating anhydrous conditions during storage and handling.

Biological and Pharmacological Relevance

Therapeutic Peptide Design

Incorporation of this amino acid analog into peptide chains enhances:

  • Bioavailability: The tert-butyl group improves membrane permeability.

  • Target Affinity: Steric effects optimize binding to hydrophobic protein pockets.

Case Studies in Drug Development

  • Anticancer Peptides: Derivatives show promise in disrupting protein-protein interactions in oncology targets.

  • Antimicrobial Agents: Modified peptides exhibit enhanced activity against Gram-positive pathogens.

Future Directions and Research Opportunities

  • Enantioselective Synthesis: Developing catalytic asymmetric routes to access (S)-enantiomers for comparative studies.

  • Hybrid Protective Groups: Exploring photolabile alternatives to Fmoc for light-directed synthesis.

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